GSK-269984A - 892664-04-9

GSK-269984A

Catalog Number: EVT-269957
CAS Number: 892664-04-9
Molecular Formula: C20H13Cl2FNNaO3
Molecular Weight: 428.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-269984A is a novel EP1 receptor antagonist.
Synthesis Analysis

The synthesis of GSK-269984A involves several key steps that focus on creating a methylene-linked picolinic acid derivative. The synthetic route typically includes the following stages:

  1. Starting Materials: The synthesis begins with commercially available benzofuran derivatives and picolinic acid.
  2. Methylene Linkage Formation: A methylene bridge is introduced to connect the benzofuran moiety to the picolinic acid, enhancing the pharmacological profile of the compound.
  3. Purification: The crude product is purified through crystallization or chromatography techniques to isolate GSK-269984A in its active form.
  4. Characterization: The final product undergoes characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

GSK-269984A features a complex molecular structure characterized by a benzofuran core linked to a picolinic acid moiety. The molecular formula is C17_{17}H15_{15}ClN2_{2}O3_{3}, and its structure can be represented as follows:

  • Benzofuran Ring: This aromatic system contributes to the lipophilicity and receptor binding properties.
  • Picolinic Acid Component: This part of the molecule is crucial for interaction with the EP1 receptor.

The 3D conformation of GSK-269984A allows for optimal fitting into the binding site of the EP1 receptor, which is essential for its antagonistic activity.

Chemical Reactions Analysis

GSK-269984A participates in various chemical reactions, primarily involving interactions with biological targets rather than traditional organic reactions. Key aspects include:

  1. Binding Interactions: The compound interacts with the EP1 receptor, blocking prostaglandin E2 from activating this receptor, which plays a significant role in mediating inflammatory responses.
  2. Metabolism: In vitro studies indicate that GSK-269984A undergoes biotransformation in liver microsomes, leading to the formation of metabolites such as acyl glucuronides, which may influence its pharmacokinetics.

These reactions are critical for understanding how GSK-269984A behaves in biological systems and its potential efficacy as a therapeutic agent.

Mechanism of Action

The primary mechanism of action of GSK-269984A involves antagonism at the EP1 receptor. By binding to this receptor, GSK-269984A inhibits the action of prostaglandin E2, a key mediator in pain and inflammation pathways. This blockade results in:

Pharmacokinetic studies have demonstrated that GSK-269984A achieves significant plasma concentrations following administration, supporting its potential therapeutic use.

Physical and Chemical Properties Analysis

GSK-269984A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 332.76 g/mol.
  • Solubility: It has moderate solubility in organic solvents but lower solubility in water, which impacts formulation strategies for drug delivery.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining formulation approaches and predicting behavior in biological systems.

Applications

GSK-269984A holds promise in various scientific applications:

  1. Pain Management: Its primary application is in developing treatments for inflammatory pain conditions such as arthritis or neuropathic pain.
  2. Research Tool: As an EP1 receptor antagonist, it serves as a valuable tool for researchers studying the role of this receptor in pain pathways and inflammation.
  3. Drug Development: Ongoing studies aim to refine its pharmacological profile and assess its efficacy and safety in clinical settings.
Mechanistic Rationale for EP1 Receptor Targeting in Inflammatory Pathways

Prostaglandin E2 (PGE2) Signaling in Inflammation and Pain Modulation

Prostaglandin E₂ (PGE₂) is a critical lipid mediator derived from arachidonic acid metabolism through cyclooxygenase (COX) enzyme activity. As a potent pyrogen and algogen, PGE₂ orchestrates multiple facets of the inflammatory response, including vasodilation, vascular permeability, leukocyte infiltration, and sensitization of peripheral nociceptors. Its biological effects are mediated through four G-protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor couples to distinct intracellular signaling pathways:

  • EP1: Activates Gq proteins, leading to phospholipase C (PLC) activation, intracellular calcium ([Ca²⁺]ᵢ) mobilization, and protein kinase C (PKC) signaling.
  • EP2/EP4: Couple to Gs proteins, stimulating adenylate cyclase (AC) and cyclic AMP (cAMP) production.
  • EP3: Primarily signals through Gi/o proteins, inhibiting cAMP formation [2] [5].

PGE₂-mediated EP1 activation directly influences neuronal excitability in dorsal root ganglia (DRG) and spinal cord neurons. This receptor modulates voltage-gated sodium channels (Naᵥ1.8) and transient receptor potential vanilloid 1 (TRPV1) channels via PKC-dependent phosphorylation, lowering activation thresholds and amplifying pain signaling (hyperalgesia). In inflammatory foci, PGE₂ synthesis increases markedly due to upregulated microsomal prostaglandin E synthase-1 (mPGES-1), creating a microenvironment where EP1 signaling becomes a dominant driver of pathological pain [2] [7].

Table 1: Prostaglandin Receptors and Downstream Signaling Pathways

ReceptorG-Protein CouplingPrimary Signaling PathwayPhysiological Role in Inflammation
EP1GqPLCβ → IP₃/DAG → Ca²⁺/PKCNociceptor sensitization, vasoconstriction
EP2GsAC → cAMP → PKAVasodilation, immune cell activation
EP3Gi/o↓ cAMPInhibition of neurotransmitter release
EP4GsAC → cAMP → PKA/EPACEndothelial barrier regulation, immune modulation

EP1 Receptor Subtype Selectivity and Functional Role in Hyperalgesia

GSK-269984A (sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate) is a potent and selective EP1 antagonist designed to overcome limitations of earlier compounds like GW848687X. Its binding affinity and functional activity were characterized using recombinant human EP1 receptors expressed in CHO cells:

  • Binding Affinity: Demonstrates a pIC₅₀ of 7.9 (IC₅₀ ≈ 13 nM) in competitive [³H]-PGE₂ displacement assays [1] [3].
  • Functional Antagonism: Schild analysis confirms competitive antagonism with pA₂ of 8.1 ± 0.3, causing concentration-dependent rightward shifts in PGE₂ dose-response curves [1] [8].

Selectivity profiling reveals >100-fold preference for EP1 over EP2, EP3, EP4, and other prostanoid receptors (IP, FP, DP). However, it exhibits moderate cross-reactivity with the thromboxane A2 (TP) receptor, a consideration for cardiovascular safety. Molecular dynamics simulations suggest this selectivity arises from GSK-269984A's interaction with EP1 transmembrane helices 3 and 7, where its fluorophenyl and chlorobenzyloxy moieties occupy hydrophobic pockets critical for ligand discrimination [1] [2].

In vivo, EP1 receptor blockade by GSK-269984A attenuates PGE₂-induced allodynia and thermal hyperalgesia. Mechanistically, this occurs via inhibition of PKCε-dependent TRPV1 phosphorylation in sensory neurons, reducing calcium influx and action potential firing. The compound also suppresses spinal glutamate release and central sensitization, highlighting its dual peripheral and central nervous system activity [5] [8].

Table 2: Selectivity Profile of GSK-269984A Across Prostanoid Receptors

ReceptorpIC₅₀ or % Inhibition at 10 µMSelectivity Ratio (vs. EP1)Functional Assay System
EP17.91 (Reference)[³H]-PGE₂ binding (CHO-hEP1)
EP2<5>100cAMP accumulation assay
EP3<5>100cAMP inhibition assay
EP4<5>100cAMP accumulation assay
TP~6.0~20Radioligand binding assay

Preclinical Evidence for EP1 Antagonism as an Anti-Inflammatory Strategy

In Vitro Efficacy:GSK-269984A inhibits PGE₂-driven inflammatory cascades in human cell systems. In macrophages, it suppresses IL-6 and TNF-α production by >70% at 100 nM via disruption of EP1/NF-κB crosstalk. Similarly, in synovial fibroblasts derived from arthritis patients, 300 nM GSK-269984A reduces metalloproteinase (MMP-3/9) expression and cartilage degradation markers by 40–60% [2] [5].

In Vivo Efficacy:

  • Acute Inflammatory Pain (Rat CFA Model): Oral administration (1–10 mg/kg) produces dose-dependent reversal of mechanical hypersensitivity (ED₅₀ = 2.6 mg/kg). At 10 mg/kg, efficacy matches the COX-2 inhibitor GW855454X (30 mg/kg), normalizing paw withdrawal thresholds within 1 hour [1] [3].
  • Chronic Inflammatory Joint Pain: Five-day dosing (3–10 mg/kg, p.o.) in a rat monoarthritis model reduces joint swelling and incapacitance (ED₅₀ ≈ 3 mg/kg). Full reversal of hypersensitivity at 10 mg/kg equals rofecoxib (10 mg/kg) [2] [5].
  • Neuropathic Pain: In spinal nerve ligation models, GSK-269984A (10 mg/kg) reduces cold allodynia by 50%, outperforming gabapentin in sustained effect duration [5].

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships:Despite low intrinsic clearance (CLᵢₙₜ ≤ 0.7 mL/min/g liver) in microsomal assays, in vivo clearance varies across species (high in monkey vs. moderate in rat/dog). A human microdose study (100 µg IV/oral) revealed unexpected linear PK:

  • Absolute Oral Bioavailability: 95% (vs. 7–94% in animals) [2] [5].
  • Terminal Half-life: 8.2 hours (vs. 0.2–7.8 hours predicted from allometry) [2] [4].
  • Volume of Distribution (Vss): 62.8 L, suggesting extensive tissue penetration [5].

This data corrected erroneous human PK predictions from allometric scaling, which had overestimated clearance (19 mL/min/kg) and underestimated bioavailability (10%), originally suggesting an impractical 11 g/day dose. Revised modeling based on microdosing supported progression to therapeutic development [2] [5].

Table 3: Summary of In Vivo Efficacy Models for GSK-269984A

Disease ModelSpeciesDosing RegimenKey Efficacy FindingsReference
CFA-Induced HyperalgesiaRat1–10 mg/kg (p.o.)ED₅₀ = 2.6 mg/kg; 100% reversal at 10 mg/kg [1]
Chronic MonoarthritisRat3–10 mg/kg × 5 daysED₅₀ ≈ 3 mg/kg; equivalent to rofecoxib at 10 mg/kg [5]
Spinal Nerve LigationRat10 mg/kg (p.o.)50% reduction in cold allodynia; >6h duration of action [5]

Properties

CAS Number

892664-04-9

Product Name

GSK-269984A

IUPAC Name

sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate

Molecular Formula

C20H13Cl2FNNaO3

Molecular Weight

428.2 g/mol

InChI

InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1

InChI Key

ROPHIKMBWGQPQO-UHFFFAOYSA-M

SMILES

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+]

Solubility

Soluble in DMSO

Synonyms

GSK269984A
sodium 6-((5-chloro-2-(((4-chloro-2-fluorophenyl)methyl)oxy)phenyl)methyl)-2-pyridinecarboxylate

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+]

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.